molecular formula C8H9BrN2O B11719875 8-Bromo-2,3,4,5-tetrahydropyrido[2,3-f][1,4]oxazepine

8-Bromo-2,3,4,5-tetrahydropyrido[2,3-f][1,4]oxazepine

Cat. No.: B11719875
M. Wt: 229.07 g/mol
InChI Key: NECOFDZWXMGXER-UHFFFAOYSA-N
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Description

8-bromo-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine: is a heterocyclic compound that features a bromine atom at the 8th position of the pyrido[2,3-f][1,4]oxazepine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the bromination of a pyrido[2,3-f][1,4]oxazepine precursor using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 8-bromo-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrido[2,3-f][1,4]oxazepines, while oxidation and reduction can lead to different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 8-bromo-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine involves its interaction with specific molecular targets. The bromine atom and the oxazepine ring system can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

  • 8-chloro-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine
  • 8-fluoro-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine
  • 8-iodo-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine

Comparison: Compared to its analogs, 8-bromo-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chloro, fluoro, and iodo counterparts .

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

8-bromo-2,3,4,5-tetrahydropyrido[2,3-f][1,4]oxazepine

InChI

InChI=1S/C8H9BrN2O/c9-6-3-8-7(11-4-6)5-10-1-2-12-8/h3-4,10H,1-2,5H2

InChI Key

NECOFDZWXMGXER-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(CN1)N=CC(=C2)Br

Origin of Product

United States

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